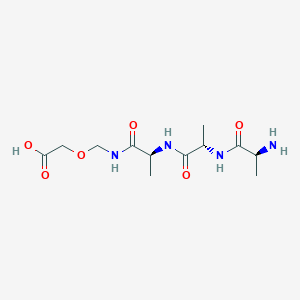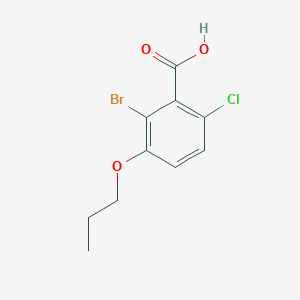
(7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of key building blocks, which are then assembled through a series of chemical reactions. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis are commonly employed. The choice of method depends on factors such as the desired scale of production and the specific requirements of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and other biomolecules makes it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may allow for the development of new drugs with specific targets and mechanisms of action.
Industry
In industrial applications, this compound is used in the production of various materials and chemicals. Its versatility and reactivity make it a valuable component in the manufacturing of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Atosiban: A compound with a similar structure used as an inhibitor of oxytocin and vasopressin.
Plecanatide: A guanylate cyclase C agonist used to treat chronic idiopathic constipation.
Pramlintide: An amylin analog used for the management of diabetes.
Uniqueness
What sets (7S,10S,13S)-13-amino-7,10-dimethyl-6,9,12-trioxo-3-oxa-5,8,11-triazatetradecanoic acid apart from these similar compounds is its unique combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable tool in various fields of research and application.
Propiedades
Fórmula molecular |
C12H22N4O6 |
|---|---|
Peso molecular |
318.33 g/mol |
Nombre IUPAC |
2-[[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C12H22N4O6/c1-6(13)10(19)15-8(3)12(21)16-7(2)11(20)14-5-22-4-9(17)18/h6-8H,4-5,13H2,1-3H3,(H,14,20)(H,15,19)(H,16,21)(H,17,18)/t6-,7-,8-/m0/s1 |
Clave InChI |
CXNUSSGMFMOAOK-FXQIFTODSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCOCC(=O)O)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCOCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Bromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B14020669.png)



![methyl (3S,6S,9aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B14020679.png)


![4-[[4-[Bis(3-chloropropyl)amino]-3-methoxyphenyl]methylideneamino]-2,6-dibromophenol;hydrochloride](/img/structure/B14020698.png)

![(S)-4-(Boc-amino)-1-[4-(1-piperazinylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14020703.png)

![[(2S,4R)-8-methylidene-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol](/img/structure/B14020729.png)

